4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a bromine atom, a sec-butylphenyl group, and a methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Amidation: The final step involves the reaction of the brominated pyrazole with 4-sec-butylphenylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline
- 2-bromo-N-(4-sec-butylphenyl)benzamide
- N-(4-sec-butylphenyl)-2-chlorobenzamide
Uniqueness
4-BROMO-N-[4-(SEC-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H18BrN3O |
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Molecular Weight |
336.23 g/mol |
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18BrN3O/c1-4-10(2)11-5-7-12(8-6-11)17-15(20)14-13(16)9-19(3)18-14/h5-10H,4H2,1-3H3,(H,17,20) |
InChI Key |
ZEFRNYUQEZGELG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Origin of Product |
United States |
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